molecular formula C17H20N2O B5499743 (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-ISOPROPYLPHENYL)-2-PROPEN-1-ONE

(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-ISOPROPYLPHENYL)-2-PROPEN-1-ONE

Cat. No.: B5499743
M. Wt: 268.35 g/mol
InChI Key: PHLRDJXHXHHVHR-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-ISOPROPYLPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-ISOPROPYLPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-ISOPROPYLPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.

    Substitution: Reagents such as halogens (Cl2, Br2), nitrating agents (HNO3), or sulfonating agents (SO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-ISOPROPYLPHENYL)-2-PROPEN-1-ONE has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-ISOPROPYLPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, known for its diverse biological activities.

    Flavonoids: A class of compounds structurally related to chalcones, with various biological and pharmacological properties.

    Curcumin: A natural compound with a similar structure, known for its anti-inflammatory and antioxidant properties.

Uniqueness

(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-ISOPROPYLPHENYL)-2-PROPEN-1-ONE is unique due to the presence of the pyrazole ring and the isopropylphenyl group, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-12(2)14-5-7-15(8-6-14)17(20)10-9-16-11-18-19(4)13(16)3/h5-12H,1-4H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLRDJXHXHHVHR-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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